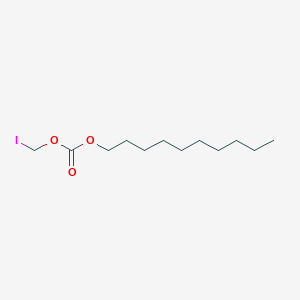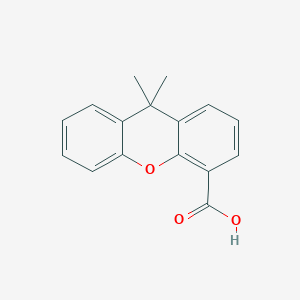
9,9-Dimethyl-9H-xanthene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-9H-xanthene-4-carboxylic acid is a heterocyclic compound with the molecular formula C16H14O3. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position and a carboxylic acid group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-xanthene-4-carboxylic acid typically involves the reaction of 9,9-dimethylxanthene with suitable reagents to introduce the carboxylic acid group at the 4th position. One common method is the oxidation of 9,9-dimethylxanthene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the xanthene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,9-Dimethyl-9H-xanthene-4-carboxylic acid is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of xanthone derivatives, which have applications in organic electronics and photonics .
Biology: In biological research, this compound is used to study the interactions of xanthene derivatives with biological molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Research is ongoing to explore their mechanisms of action and efficacy in various disease models .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-9H-xanthene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The xanthene core can participate in π-π interactions and electron transfer processes, contributing to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Xanthene-9-carboxylic acid: Lacks the two methyl groups at the 9th position.
9,9-Dimethylxanthene: Lacks the carboxylic acid group at the 4th position.
Xanthone derivatives: Contain different substituents on the xanthene core.
Uniqueness: 9,9-Dimethyl-9H-xanthene-4-carboxylic acid is unique due to the presence of both the dimethyl groups and the carboxylic acid group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919991-61-0 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
9,9-dimethylxanthene-4-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c1-16(2)11-7-3-4-9-13(11)19-14-10(15(17)18)6-5-8-12(14)16/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
UJZHVLCPJXGEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2OC3=C(C=CC=C31)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
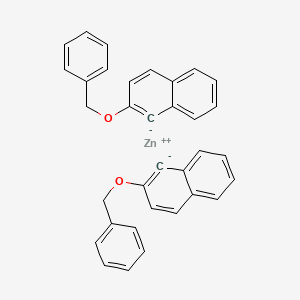
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
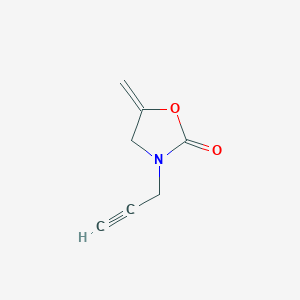

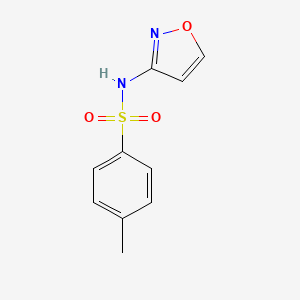
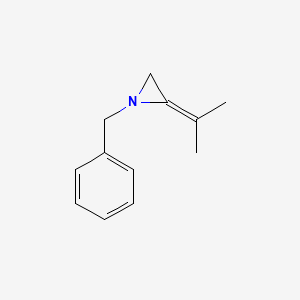



![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
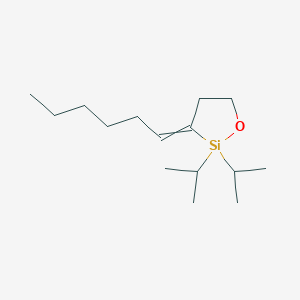
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
